The synthesis of Silodosin-d6 involves several intricate steps, often starting from readily available indoline derivatives. The general synthetic route includes:
The molecular structure of Silodosin-d6 features a complex arrangement typical of alpha-1 adrenergic antagonists. Key structural elements include:
Silodosin-d6 undergoes various chemical reactions that are crucial for its synthesis and functionality:
These reactions are carefully monitored using techniques such as thin-layer chromatography (TLC) to ensure high yields and purity.
Silodosin-d6 acts primarily as an antagonist at alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck. The mechanism involves:
The pharmacodynamics of Silodosin-d6 are similar to those of its non-deuterated counterpart, providing insights into its therapeutic efficacy through isotopic labeling .
Relevant analyses such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm structural integrity and purity levels during synthesis .
Silodosin-d6 has significant applications in scientific research:
By leveraging the unique properties of Silodosin-d6, researchers can gain deeper insights into drug behavior and therapeutic outcomes in clinical settings .
Silodosin-d6 (C25D6H26F3N3O4) is a deuterated analogue of the α1A-adrenoceptor antagonist silodosin, where six hydrogen atoms are replaced by deuterium at specific positions. The isotopic labeling occurs on the 1-(3-hydroxypropyl) moiety, confirmed as a hexadeuterated propyl chain (–C3D6H2–) through 2H-NMR and high-resolution mass spectrometry [5] . This modification retains the core structure of silodosin—a chiral indole-7-carboxamide derivative with a trifluoroethoxy phenoxy ethylaminopropyl side chain—while altering its physicochemical properties due to the kinetic isotope effect. The deuterated propyl group exhibits ~10% greater molecular volume compared to the protiated form, influencing crystal packing and solvation dynamics [5].
Table 1: Structural Parameters of Silodosin-d6
Property | Silodosin | Silodosin-d6 |
---|---|---|
Molecular Formula | C25H32F3N3O4 | C25D6H26F3N3O4 |
Molecular Weight (g/mol) | 495.53 | 501.57 |
Deuterated Positions | N/A | 1-(3-hydroxypropyl) chain |
Chiral Center | (R)-configuration | Retained (R)-configuration |
The synthesis of silodosin-d6 leverages deuterated building blocks to ensure regioselective labeling, avoiding complex post-synthetic deuteration. Two validated routes are:
Route 1: Deuteration via Propyl Chain Precursor
Route 2: Late-Stage Isotope Incorporation
Key Challenge: Minimizing racemization during condensation; resolved using chiral phase-transfer catalysts [4] [7].
Silodosin-d6 exhibits enhanced thermal and photolytic stability compared to its protiated counterpart due to stronger C–D bonds. Accelerated stability studies reveal:
Degradation Pathways:
NMR SpectroscopyComparative 1H-NMR (DMSO-d6, 600 MHz) shows:
Table 2: Key NMR Assignments for Silodosin-d6 (DMSO-d6)
Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
---|---|---|
Indole C7-CONH2 | 7.55 (s, 1H) | 166.2 |
(R)-CH3 | 0.98 (d, J = 6.5 Hz) | 18.9 |
Propyl C1'-H2 | Not observed (D) | 58.1 (t, JCD = 19 Hz) |
Trifluoroethoxy -CH2- | 4.63 (t, J = 8.0 Hz) | 65.4 |
Mass SpectrometryHRMS (ESI+) of silodosin-d6 exhibits:
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4